molecular formula C11H11F3OS B14074741 1-(2-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one

1-(2-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B14074741
M. Wt: 248.27 g/mol
InChI Key: VRZUSFLDYLSQGT-UHFFFAOYSA-N
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Description

1-(2-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one is an organic compound with a complex structure that includes a trifluoromethyl group, a methylthio group, and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one typically involves the introduction of the trifluoromethyl and methylthio groups onto a phenyl ring, followed by the formation of the propanone moiety. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions often use reagents such as trifluoromethyl iodide and methylthiolate to introduce the trifluoromethyl and methylthio groups, respectively.

    Friedel-Crafts acylation: This method involves the acylation of the substituted phenyl ring with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, often using strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

1-(2-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-1-one
  • 1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one
  • 1-(2-(Methylthio)-6-(trifluoromethyl)phenyl)propan-1-one

Uniqueness

1-(2-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one is unique due to the specific positioning of the trifluoromethyl and methylthio groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of these groups can also affect the compound’s physicochemical properties, such as solubility and stability, making it distinct from its analogs.

Properties

Molecular Formula

C11H11F3OS

Molecular Weight

248.27 g/mol

IUPAC Name

1-[2-methylsulfanyl-5-(trifluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C11H11F3OS/c1-3-9(15)8-6-7(11(12,13)14)4-5-10(8)16-2/h4-6H,3H2,1-2H3

InChI Key

VRZUSFLDYLSQGT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)C(F)(F)F)SC

Origin of Product

United States

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